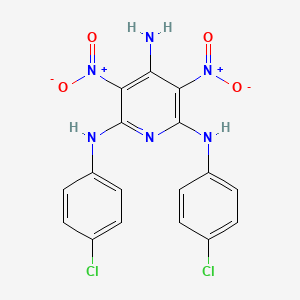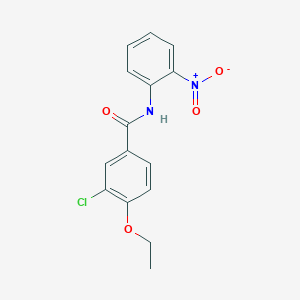![molecular formula C17H22N2O4 B4882115 N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate](/img/structure/B4882115.png)
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate
Übersicht
Beschreibung
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate, also known as PBP or Pyrrolidinobutyrophenone, is a chemical compound that belongs to the class of psychoactive substances known as cathinones. It is a synthetic derivative of cathinone, which is a naturally occurring stimulant found in the khat plant. PBP has gained increasing attention in the scientific community due to its potential applications in research and medicine.
Wirkmechanismus
The exact mechanism of action of N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate is not fully understood, but it is believed to act primarily through the modulation of neurotransmitter systems in the brain. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been shown to increase the release of dopamine, serotonin, and norepinephrine, which may contribute to its stimulant and euphoric effects.
Biochemische Und Physiologische Effekte
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may pose a risk for individuals with pre-existing cardiovascular conditions. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has also been found to cause hyperactivity, agitation, and aggression in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate is also highly selective for dopamine, serotonin, and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain.
However, there are also limitations to the use of N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate in laboratory experiments. Its effects on the brain are complex and may vary depending on the dose and route of administration. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate may also have potential toxic effects on the brain and other organs, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate. One area of interest is the development of novel treatments for psychiatric disorders such as depression and anxiety. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential therapeutic applications in humans.
Another area of interest is the development of new drugs that target dopamine, serotonin, and norepinephrine transporters. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been found to be a highly selective and potent inhibitor of these transporters, and further research may lead to the discovery of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate, or N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate, is a synthetic derivative of cathinone that has gained increasing attention in the scientific community due to its potential applications in research and medicine. Its mechanism of action involves the modulation of neurotransmitter systems in the brain, and it has a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has several potential future directions for research, including the development of novel treatments for psychiatric disorders and the discovery of new drugs that target dopamine, serotonin, and norepinephrine transporters.
Wissenschaftliche Forschungsanwendungen
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1-butanamine oxalate has also been found to act as a potent inhibitor of norepinephrine reuptake, which may contribute to its stimulant properties.
Eigenschaften
IUPAC Name |
oxalic acid;N-[(1-phenylpyrrol-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.C2H2O4/c1-2-3-11-16-13-15-10-7-12-17(15)14-8-5-4-6-9-14;3-1(4)2(5)6/h4-10,12,16H,2-3,11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGUJWPNGZLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-(1-phenyl-1H-pyrrol-2-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
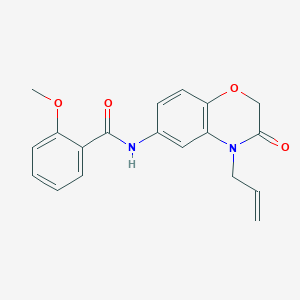
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)
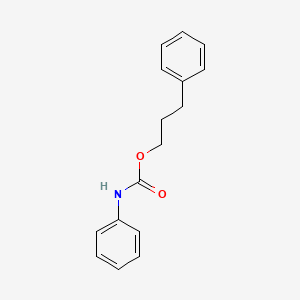
![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)
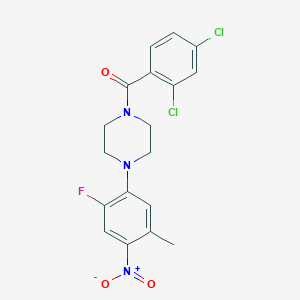
![4-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4882110.png)
